molecular formula C14H14N4O3S B2506965 N-(cyanomethyl)-N-cyclopropyl-3-methanesulfonylimidazo[1,5-a]pyridine-1-carboxamide CAS No. 1252320-86-7

N-(cyanomethyl)-N-cyclopropyl-3-methanesulfonylimidazo[1,5-a]pyridine-1-carboxamide

Cat. No.: B2506965
CAS No.: 1252320-86-7
M. Wt: 318.35
InChI Key: BITNTYDNAYSTOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Reagent: Methanesulfonyl chloride

  • Condition: Base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane)

  • Step 3: Cyclopropyl Group Addition

    • Reagent: Cyclopropylamine

    • Condition: Heating with a coupling agent (e.g., EDC)

  • Step 4: Cyanomethyl Group Addition

    • Reagent: Cyanomethyl bromide

    • Condition: Base (e.g., potassium carbonate)

  • Industrial Production Methods

    The industrial production of this compound follows the same synthetic routes but on a larger scale, optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis equipment are commonly employed to ensure consistency and efficiency.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-(cyanomethyl)-N-cyclopropyl-3-methanesulfonylimidazo[1,5-a]pyridine-1-carboxamide typically involves the cyclization of appropriately substituted precursors under controlled conditions. The initial steps often include the formation of the imidazo[1,5-a]pyridine core, followed by subsequent functional group modifications to introduce the cyano and cyclopropyl groups.

    • Step 1: Formation of Imidazo[1,5-a]pyridine Core

      • Starting material: 2-aminopyridine

      • Reagent: Ethyl cyanoacetate

      • Condition: Heating in the presence of a base (e.g., sodium hydride)

    Chemical Reactions Analysis

    Types of Reactions

    N-(cyanomethyl)-N-cyclopropyl-3-methanesulfonylimidazo[1,5-a]pyridine-1-carboxamide undergoes various chemical reactions due to its diverse functional groups. The primary types of reactions include:

    • Oxidation: Commonly performed using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).

    • Reduction: Achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    • Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reactive site.

    Common Reagents and Conditions

    • Oxidation: mCPBA in dichloromethane

    • Reduction: NaBH₄ in ethanol

    • Nucleophilic Substitution: Potassium carbonate in DMF

    Major Products Formed

    • Oxidation Product: N-(cyanomethyl)-N-cyclopropyl-3-methanesulfonyl-4-oxoimidazo[1,5-a]pyridine-1-carboxamide

    • Reduction Product: N-(cyanomethyl)-N-cyclopropyl-3-methanesulfonylimidazo[1,5-a]pyridin-1-ylmethanol

    • Substitution Product: Various substituted analogs depending on the reagent used

    Scientific Research Applications

    N-(cyanomethyl)-N-cyclopropyl-3-methanesulfonylimidazo[1,5-a]pyridine-1-carboxamide has been explored in multiple fields:

    • Chemistry: Utilized as a precursor for complex molecule synthesis due to its reactivity.

    • Biology: Investigated for its potential as a biochemical probe.

    • Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    • Industry: Employed in the development of specialty chemicals and advanced materials.

    Mechanism of Action

    The compound exerts its effects through interactions with various molecular targets, primarily enzymes and receptors. The mechanism often involves the inhibition or activation of specific pathways, leading to altered cellular responses.

    • Molecular Targets: Kinases, proteases, and G-protein coupled receptors (GPCRs)

    • Pathways Involved: Apoptosis, signal transduction, and metabolic regulation

    Comparison with Similar Compounds

    When compared to similar compounds, N-(cyanomethyl)-N-cyclopropyl-3-methanesulfonylimidazo[1,5-a]pyridine-1-carboxamide stands out due to its unique structural features and versatile reactivity.

    Similar Compounds

    • N-(cyanomethyl)-N-cyclopropylimidazo[1,2-a]pyridine-1-carboxamide

    • N-cyclopropyl-3-methanesulfonylimidazo[1,5-a]pyridine-1-carboxamide

    • N-(cyanomethyl)-N-methyl-3-methanesulfonylimidazo[1,5-a]pyridine-1-carboxamide

    Each of these compounds shares functional groups or structural motifs but differs in specific chemical properties and reactivities, making this compound a distinctive entity in its class.

    Hope that sheds light on this fascinating compound!

    Properties

    IUPAC Name

    N-(cyanomethyl)-N-cyclopropyl-3-methylsulfonylimidazo[1,5-a]pyridine-1-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C14H14N4O3S/c1-22(20,21)14-16-12(11-4-2-3-8-18(11)14)13(19)17(9-7-15)10-5-6-10/h2-4,8,10H,5-6,9H2,1H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    BITNTYDNAYSTOM-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CS(=O)(=O)C1=NC(=C2N1C=CC=C2)C(=O)N(CC#N)C3CC3
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C14H14N4O3S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    318.35 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.